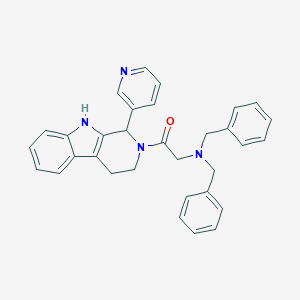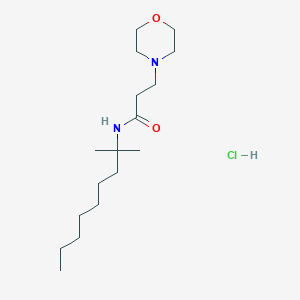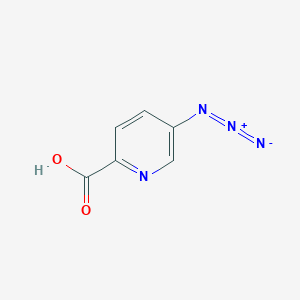![molecular formula C26H26Cl3N3O2 B025246 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one CAS No. 102192-59-6](/img/structure/B25246.png)
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one, also known as Dimebon, is a small molecule drug that has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Dimebon was first synthesized in the late 1980s in Russia and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is not fully understood, but it is believed to involve multiple targets in the brain. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to modulate several neurotransmitter systems, including the cholinergic, glutamatergic, and dopaminergic systems. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Efectos Bioquímicos Y Fisiológicos
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been shown to have a variety of effects on the brain, including improving cognitive function and reducing inflammation and oxidative stress. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to increase the activity of several enzymes involved in energy metabolism, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that it has been extensively studied and its effects are well-documented. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one is also relatively easy to synthesize and is commercially available. However, one limitation of using 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several potential future directions for research on 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. One area of interest is the development of more potent and selective analogs of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one that may have improved efficacy and fewer side effects. Another area of interest is the use of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one in combination with other drugs for the treatment of neurodegenerative diseases. Finally, further studies are needed to fully understand the mechanism of action of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one and to identify additional targets for drug development.
Métodos De Síntesis
The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one involves several steps, including the reaction of 2,4-dichlorobenzaldehyde with 2,6-dimethylpiperidine to form the corresponding imine. This imine is then reacted with 7-chloro-1,3,4,10-tetrahydroacridin-9-one to form 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one. The synthesis of 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been optimized over the years, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has been the subject of numerous scientific studies due to its potential use in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease. Studies have shown that 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has neuroprotective effects and can improve cognitive function in animal models of these diseases. 7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
Número CAS |
102192-59-6 |
|---|---|
Nombre del producto |
7-Chloro-3-(2,4-dichlorophenyl)-1-[(2,6-dimethylpiperidin-1-yl)imino]-10-hydroxy-1,3,4,10-tetrahydroacridin-9(2H)-one |
Fórmula molecular |
C26H26Cl3N3O2 |
Peso molecular |
518.9 g/mol |
Nombre IUPAC |
7-chloro-3-(2,4-dichlorophenyl)-1-(2,6-dimethylpiperidin-1-yl)imino-10-hydroxy-3,4-dihydro-2H-acridin-9-one |
InChI |
InChI=1S/C26H26Cl3N3O2/c1-14-4-3-5-15(2)31(14)30-22-10-16(19-8-6-18(28)13-21(19)29)11-24-25(22)26(33)20-12-17(27)7-9-23(20)32(24)34/h6-9,12-16,34H,3-5,10-11H2,1-2H3 |
Clave InChI |
RTWDMXQOZFHAKB-UHFFFAOYSA-N |
SMILES |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
SMILES canónico |
CC1CCCC(N1N=C2CC(CC3=C2C(=O)C4=C(N3O)C=CC(=C4)Cl)C5=C(C=C(C=C5)Cl)Cl)C |
Sinónimos |
7-Chloro-3-[2,4-dichlorophenyl]-1-[[2,6-dimethyl-1-piperidinyl]imino]- 1,3,4,10-tetrahydro-10-hydroxy-9(2H)-acridinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



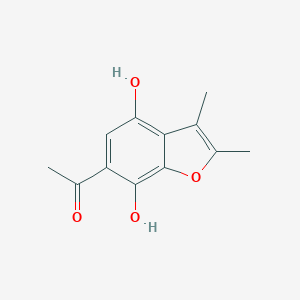
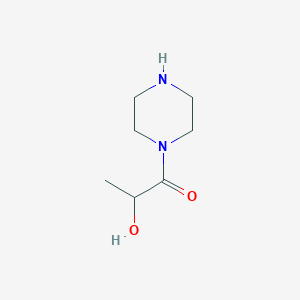
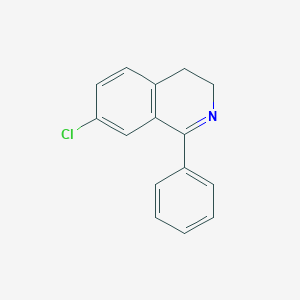

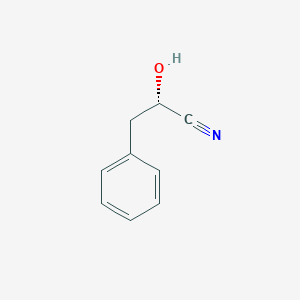
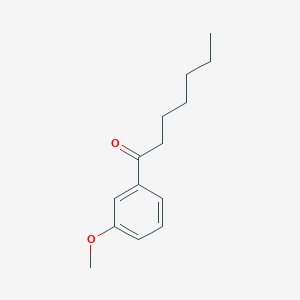
![Oxepino[2,3-B]pyridine](/img/structure/B25189.png)
